molecular formula C14H17Cl2N3S B10942833 4-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

4-(3,4-dichlorophenyl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

Cat. No.: B10942833
M. Wt: 330.3 g/mol
InChI Key: UTQYSSFAUYPYEX-UHFFFAOYSA-N
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Description

N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a dichlorophenyl group, and a tetrahydropyrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dichlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Allyl Group: The allyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: shares similarities with other pyrazine derivatives and thioamide compounds.

    N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: is compared with compounds like N-allyl-4-(3,4-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide and N-allyl-4-(3,4-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide.

Uniqueness

The uniqueness of N-ALLYL-4-(3,4-DICHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17Cl2N3S

Molecular Weight

330.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-prop-2-enylpiperazine-1-carbothioamide

InChI

InChI=1S/C14H17Cl2N3S/c1-2-5-17-14(20)19-8-6-18(7-9-19)11-3-4-12(15)13(16)10-11/h2-4,10H,1,5-9H2,(H,17,20)

InChI Key

UTQYSSFAUYPYEX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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